![molecular formula C9H14ClN3 B1488324 6-chloro-N-isopentylpyrimidin-4-amine CAS No. 1249172-94-8](/img/structure/B1488324.png)
6-chloro-N-isopentylpyrimidin-4-amine
Overview
Description
6-chloro-N-isopentylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C₉H₁₄ClN₃ . The compound has a mass of 199.68 g/mol.
Molecular Structure Analysis
The molecular structure of 6-chloro-N-isopentylpyrimidin-4-amine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains an isopentyl group and an amine group .Scientific Research Applications
Chemical Transformations
6-chloro-N-isopentylpyrimidin-4-amine is involved in various chemical transformations. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino derivatives and 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines through reactions with amines and SOCl2 -DMF treatment (Botta et al., 1985).
Biological Evaluation
In biological studies, derivatives of pyrimidine, such as 6-chloro-N-isopentylpyrimidin-4-amine, are evaluated for various activities. For example, the antifungal effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound was investigated, showing significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-chloro-N-isopentylpyrimidin-4-amine, have been evaluated for their antihypertensive activity. Some compounds in this series, like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, showed the potential to lower blood pressure to normotensive levels at certain oral doses in spontaneously hypertensive rats (Bennett et al., 1981).
Synthesis of Compounds
The synthesis of various compounds involves 6-chloro-N-isopentylpyrimidin-4-amine. For instance, stable betainic pyrimidinaminides can be formed on nucleophilic substitution of 4-(dimethylamino)pyridine, 4-(pyrrolidin-1-yl)pyridine, or 1-methylimidazole on 4-amino substituted 2,5,6-trichloropyrimidines (Schmidt, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidin-4-amine derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
It’s worth noting that pyrimidin-4-amine derivatives are recognized for their ability to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission .
Biochemical Pathways
Pyrimidin-4-amine derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation and cellular signaling .
Result of Action
Pyrimidin-4-amine derivatives are known to have a range of pharmacological effects, including anti-inflammatory, antiviral, and antifungal activities .
properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-5-8(10)12-6-13-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXKPMNFCBCGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-isopentylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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